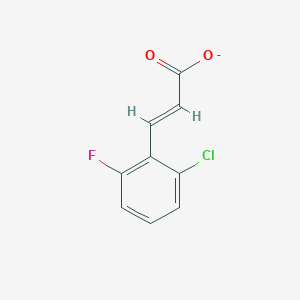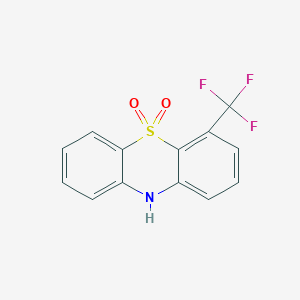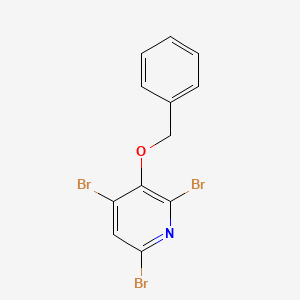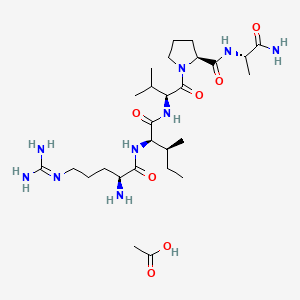
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and low surface energy, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate typically involves the esterification of ethanedioic acid (oxalic acid) with 2,2,3,3,4,4,5,5-octafluoropentanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases, leading to the formation of ethanedioic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions typically require harsh conditions due to the strong C-F bonds.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under elevated temperatures and pressures.
Major Products
Hydrolysis: Ethanedioic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.
Reduction: Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorinated polymers and materials with unique surface properties.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its role in developing imaging agents for diagnostic purposes.
Industry: Utilized in the production of coatings, lubricants, and surfactants due to its low surface energy and chemical resistance.
Mecanismo De Acción
The mechanism of action of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate is primarily related to its chemical stability and resistance to degradation. The multiple fluorine atoms create a highly stable structure that resists hydrolysis and oxidation. In biological systems, its biocompatibility and stability make it a suitable candidate for drug delivery and imaging applications.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Another fluorinated compound used in polymer synthesis.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A related alcohol used as a cosurfactant in nanomaterial synthesis.
Phosphonic acid, bis(2,2,3,3,4,4,5,5-octafluoropentyl) ester: A similar ester with applications in surface modification.
Uniqueness
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate stands out due to its dual ester functionality, which provides unique reactivity and versatility in chemical synthesis. Its high fluorine content also imparts exceptional thermal and chemical stability, making it suitable for demanding applications in various fields.
Propiedades
Número CAS |
866-11-5 |
|---|---|
Fórmula molecular |
C12H6F16O4 |
Peso molecular |
518.15 g/mol |
Nombre IUPAC |
bis(2,2,3,3,4,4,5,5-octafluoropentyl) oxalate |
InChI |
InChI=1S/C12H6F16O4/c13-5(14)9(21,22)11(25,26)7(17,18)1-31-3(29)4(30)32-2-8(19,20)12(27,28)10(23,24)6(15)16/h5-6H,1-2H2 |
Clave InChI |
FWEUVFAWFAONTR-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(=O)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)
![1h-Cyclopenta[b]quinoxaline](/img/structure/B14756985.png)



![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)
![Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate](/img/structure/B14757013.png)




![Naphtho[2,3-c]furan](/img/structure/B14757053.png)

